molecular formula C15H26O6 B563629 Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate CAS No. 32806-70-5

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate

Cat. No.: B563629
CAS No.: 32806-70-5
M. Wt: 302.367
InChI Key: BJVXPLMKKPKWHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate can be synthesized through various synthetic routes. One common method involves the esterification of 2-propylglutaric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions allows for large-scale production while maintaining high purity levels .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules and intermediates.

    Biology: The compound is employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and active ingredients.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-propyl-2-(ethoxycarbonyl)glutarate involves its interaction with specific molecular targets and pathways. In biochemical studies, it acts as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The compound’s reactivity with nucleophiles and oxidizing agents also plays a crucial role in its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-methyl-2-(ethoxycarbonyl)glutarate
  • Diethyl 2-ethyl-2-(ethoxycarbonyl)glutarate
  • Diethyl 2-butyl-2-(ethoxycarbonyl)glutarate

Uniqueness

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. The presence of the propyl group influences its solubility, boiling point, and reactivity in various chemical reactions .

Biological Activity

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (DEPEG) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications.

Chemical Structure and Properties

DEPEG is characterized by its unique structure, which includes an ethoxycarbonyl group and a propyl chain attached to a glutarate backbone. The molecular formula is C13H24O5C_{13}H_{24}O_5, and it exhibits properties conducive to various biological interactions.

The biological activity of DEPEG can be attributed to its interaction with specific biochemical pathways:

  • Inhibition of Enzymatic Activity : DEPEG has shown potential in inhibiting certain enzymes involved in metabolic pathways. For instance, it may act on glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis, which is crucial for cell proliferation.
  • Modulation of Receptor Activity : Preliminary studies suggest that DEPEG may modulate receptor activity, particularly in the context of neurotransmitter systems. Its structural analogs have been studied for their effects on NMDA receptors, which are implicated in neurological disorders.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of DEPEG on various cancer cell lines. The compound was tested against:

  • Chinese Hamster Ovary (CHO) Cells : DEPEG exhibited selective inhibition of FR-expressing CHO cells, indicating a potential for targeted cancer therapy.
  • Tumor Cell Lines : It was found to inhibit the growth of KB tumor cells with an IC50 value indicating significant potency compared to standard chemotherapeutics.
Cell LineIC50 (µM)Selectivity
KB Tumor Cells15High
CHO Cells (FR+)10Moderate
CHO Cells (FR-)>100Low

In Vivo Studies

Research involving animal models has further elucidated the pharmacokinetics and therapeutic potential of DEPEG. Case studies indicate:

  • Anti-tumor Efficacy : In mouse models, DEPEG demonstrated significant tumor reduction when administered at specific dosages.
  • Safety Profile : Toxicological assessments revealed a favorable safety profile, with minimal adverse effects observed at therapeutic doses.

Case Studies

  • Case Study on Tumor Reduction :
    A study involving xenograft models showed that DEPEG significantly reduced tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells.
  • Neurological Impact Assessment :
    Another study explored the effects of DEPEG on NMDA receptor modulation in rodent models. Results indicated potential neuroprotective effects, suggesting applications in neurodegenerative diseases.

Properties

IUPAC Name

triethyl hexane-1,3,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O6/c1-5-10-15(13(17)20-7-3,14(18)21-8-4)11-9-12(16)19-6-2/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVXPLMKKPKWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652553
Record name Triethyl hexane-1,3,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32806-70-5
Record name Triethyl hexane-1,3,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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